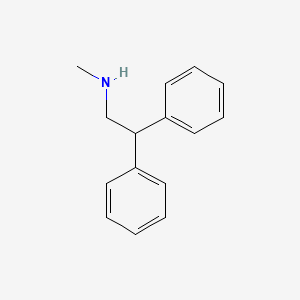

N-(2,2-Diphenylethyl)-N-methylamine

Descripción

Contextualization within Amine Chemistry and Synthetic Organic Frameworks

Amines are fundamental building blocks in organic chemistry, renowned for their nucleophilic character and their prevalence in biologically active molecules and functional materials. N-(2,2-Diphenylethyl)-N-methylamine fits within the class of tertiary amines, where the nitrogen atom is bonded to three carbon atoms. The presence of the N-methyl group is a common feature in many pharmaceuticals and bioactive compounds, often influencing their pharmacological profiles. nih.gov

The 2,2-diphenylethylamine (B1585070) structural motif is a key component in a variety of compounds with noted applications. mdpi.com For instance, the parent primary amine, 2,2-diphenylethylamine, serves as a crucial intermediate in the synthesis of diverse molecular frameworks, including pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com It is a cornerstone in the creation of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are inspired by naturally occurring alkaloids with potential therapeutic applications. mdpi.com The methylation of such amines to form compounds like this compound can be achieved through various synthetic methodologies, including the use of methylating agents like methyl iodide or via catalytic processes using C1 sources such as methanol (B129727). nih.govresearchgate.netnih.gov

Rationale for Advanced Chemical Investigation

The primary impetus for the advanced chemical investigation of this compound and its derivatives lies in its potential as a versatile synthetic intermediate. The diphenylethyl group imparts significant lipophilicity and steric bulk, which can be advantageous in the design of molecules targeting specific biological receptors or in the construction of novel material architectures. mdpi.com

Research into derivatives of this compound has demonstrated its utility. For example, its precursor, 2,2-diphenylethan-1-amine, has been utilized in the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide through an eco-friendly mechanochemical process. mdpi.com This highlights the reactivity of the amine group and its capacity to form amide bonds, a fundamental linkage in medicinal chemistry. In another instance, 2,2-diphenylethylamine was reacted with naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), to produce N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com Such modifications are explored to potentially alter the pharmacokinetic or pharmacodynamic properties of the parent drug. Similarly, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide has been reported, further showcasing the role of the 2,2-diphenylethylamine scaffold as a valuable building block in medicinal chemistry for creating psychoactive and neuroprotective agents. mdpi.com

Overview of Research Scope and Methodologies

The investigation of this compound and its related compounds employs a range of standard and advanced chemical research methodologies.

Synthesis: The synthesis of derivatives from the parent amine, 2,2-diphenylethylamine, often involves standard amide coupling reactions. For instance, the synthesis of the naproxen derivative utilized N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxylic acid of naproxen and the amine. mdpi.com Another reported method for a derivative synthesis involved the reaction of 2,2-diphenylethan-1-amine with an acid chloride (furan-2-carbonyl chloride) in the presence of a base (trimethylamine). mdpi.com A solvent-free mechanochemical approach using a ball mill has also been successfully employed, demonstrating a green chemistry methodology. mdpi.com

Characterization: The structural elucidation and confirmation of the synthesized compounds are achieved through a combination of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.commdpi.commdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. mdpi.commdpi.commdpi.com

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the amide C=O stretch. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. mdpi.commdpi.com

Melting Point Determination: A physical property used to assess the purity of a solid compound. mdpi.commdpi.com

The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 80376-82-5 | mdpi.comdougdiscovery.comchemsrc.comnih.gov |

| Molecular Formula | C₁₅H₁₇N | mdpi.comdougdiscovery.comfluorochem.co.uk |

| Molecular Weight | 211.31 g/mol | dougdiscovery.com |

| IUPAC Name | N-methyl-2,2-diphenylethanamine | dougdiscovery.com |

| Physical State | Liquid | fluorochem.co.uk |

| Purity (Typical) | ≥97% | mdpi.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSURELOKDGQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512828 | |

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80376-82-5 | |

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,2 Diphenylethyl N Methylamine and Its Congeners

Established Synthetic Pathways and Mechanistic Considerations

Reductive Amination Approaches for N-(2,2-Diphenylethyl)amine Scaffolds

Reductive amination is a cornerstone of amine synthesis, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds. uva.esnih.govtestbook.com This method typically proceeds in two stages: the initial reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. mdpi.com For the synthesis of N-(2,2-Diphenylethyl)-N-methylamine, this would involve the reaction of 2,2-diphenylacetaldehyde with methylamine (B109427).

The mechanism begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2,2-diphenylacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-methyl-2,2-diphenyl-ethanimine (a Schiff base). Subsequent reduction of this imine yields the target secondary amine, this compound.

A variety of reducing agents can be employed for the reduction of the imine. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.comnih.gov Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel, palladium, or cobalt-based composites, is also a widely used industrial method. testbook.comrsc.org The choice of reducing agent can be critical to the success of the reaction, with milder reagents like sodium cyanoborohydride being selective for the imine in the presence of the starting aldehyde.

| Reactants | Reducing Agent | Product |

| 2,2-Diphenylacetaldehyde, Methylamine | NaBH₃CN or H₂/Catalyst | This compound |

Grignard Reagent Mediated Syntheses of Phenylethylamine Derivatives

Grignard reagents, powerful organometallic nucleophiles, offer another avenue for the construction of carbon-carbon bonds and can be adapted for amine synthesis. A plausible route to this compound involves the reaction of a diphenylmethyl Grignard reagent, such as diphenylmethylmagnesium bromide, with an appropriate electrophile containing an N-methyl group. For instance, reaction with an N-methyl-substituted aziridine (B145994) or a related three-membered ring could potentially lead to the desired product after ring-opening.

A well-documented example for a structurally related compound, N-methyl-1,2-diphenylethylamine, involves the addition of benzylmagnesium chloride to N-benzylidenemethylamine. masterorganicchemistry.com This highlights the utility of Grignard reagents in forming the carbon framework of phenylethylamines.

However, a significant mechanistic consideration when using Grignard reagents in the presence of amines is their strong basicity. testbook.com Primary and secondary amines possess acidic protons on the nitrogen atom, which can be readily abstracted by the Grignard reagent in an acid-base reaction, leading to the formation of an alkane and a magnesium-amine salt. testbook.com This side reaction can consume the Grignard reagent and reduce the yield of the desired addition product. Therefore, careful control of reaction conditions and the choice of substrates are crucial.

| Grignard Reagent | Electrophile | Potential Product | Key Consideration |

| Diphenylmethylmagnesium bromide | N-methyl-2-chloroethylamine | This compound | The basicity of the Grignard reagent can lead to side reactions with amine protons. testbook.com |

Nucleophilic Substitution Reactions in Secondary and Tertiary Amine Formation

Nucleophilic substitution is a fundamental reaction for forming C-N bonds, typically involving the reaction of an amine with an alkyl halide (an SN2 reaction). nih.gov The synthesis of this compound can be envisioned through the N-alkylation of 2,2-diphenylethylamine (B1585070) with a methylating agent such as methyl iodide. chemrxiv.org

A primary challenge in this approach is controlling the extent of alkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemrxiv.org This can result in a mixture of products, reducing the yield of the desired secondary amine. To circumvent this, methods such as using a large excess of the primary amine or employing protecting group strategies can be utilized. For instance, a primary amine can be converted to an N-trifluoroacetyl derivative, which can then be monomethylated with methyl iodide under basic conditions. masterorganicchemistry.com

Alternatively, starting with N-methyl-2,2-diphenylethylamine, a nucleophilic substitution reaction with a suitable electrophile could also be employed to introduce other substituents if desired. The use of N-aminopyridinium salts has also been explored as a method for the self-limiting alkylation of amines to selectively produce secondary amines. nih.govrochester.edu

| Starting Amine | Alkylating Agent | Product | Potential Side Product |

| 2,2-Diphenylethylamine | Methyl iodide | This compound | N,N-Dimethyl-2,2-diphenylethylammonium iodide |

Advanced and Stereoselective Synthesis of this compound Derivatives

The development of chiral analogs of this compound necessitates the use of asymmetric synthesis strategies to control the stereochemical outcome of the reaction.

Asymmetric Synthesis Strategies for Chiral Analogs

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For chiral phenylethylamine derivatives, this can be achieved through several approaches. One common strategy is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary is removed.

Another powerful method is the asymmetric reduction of a prochiral imine. In the context of this compound, this would involve the enantioselective reduction of N-methyl-2,2-diphenyl-ethanimine. This can be accomplished using chiral reducing agents or, more commonly, a combination of an achiral reducing agent and a chiral catalyst.

Enantioselective Catalytic Approaches in Amine Formation

Enantioselective catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral compounds. nih.govorganic-chemistry.org In the synthesis of chiral amines, this often involves the use of a chiral catalyst to control the stereoselectivity of a key bond-forming step.

For the synthesis of chiral this compound analogs, enantioselective catalytic hydrogenation of the corresponding imine is a promising approach. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. For example, cationic Iridium(III) hydride catalysts with P-stereogenic MaxPHOX ligands have been shown to be effective for the asymmetric hydrogenation of N-alkyl imines.

Biocatalysis, using enzymes to catalyze chemical transformations, also offers a powerful tool for enantioselective amine synthesis. Engineered enzymes, such as variants of myoglobin, have been developed to catalyze asymmetric N-H carbene insertion reactions, providing a route to chiral amines. nih.gov

| Catalyst Type | Reaction | Key Feature |

| Chiral Transition Metal Complexes (e.g., Ir, Rh) | Asymmetric hydrogenation of imines | High enantioselectivity in the reduction of the C=N bond. |

| Engineered Enzymes (e.g., Myoglobin variants) | Asymmetric N-H carbene insertion | Biocatalytic route to chiral amines. nih.gov |

| Chiral Squaramide Catalysts | Enantioselective N-alkylation | Organocatalytic approach for asymmetric C-N bond formation. organic-chemistry.org |

Diastereoselective Synthesis and Chiral Auxiliary Applications

The principles of diastereoselective synthesis are critical for creating specific stereoisomers of chiral molecules. While direct diastereoselective synthesis of this compound is not extensively documented, the application of its congeners as chiral auxiliaries provides significant insight into the stereochemical control of reactions involving similar structural motifs. sigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent reaction to form a specific stereoisomer. sigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

A notable congener, pseudoephenamine ((1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol), has proven to be a highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov Amides derived from pseudoephenamine demonstrate exceptional stereocontrol, often exceeding that of the more commonly known pseudoephedrine auxiliary. This is especially true for reactions that form challenging quaternary carbon stereocenters. nih.gov

The enhanced stereoselectivity is attributed to the specific conformation of the pseudoephenamine-derived amide enolate. The auxiliary directs the approach of the electrophile (alkyl halide) to the less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity. Two primary methods have been successful: sequential enolization-alkylation of α,α-disubstituted amides and a conjugate addition-alkylation protocol. nih.gov In both approaches, the use of pseudoephenamine as the chiral directing group resulted in significant improvements in diastereoselectivity compared to transformations using pseudoephedrine. nih.gov For instance, the alkylation of α,α-disubstituted pseudoephenamine amides has been shown to produce quaternary carbon centers with high diastereomeric excess (de). nih.gov

Table 1: Diastereoselective Alkylation using Pseudoephenamine Amide

| α-Substituent | Electrophile (R-X) | Product Quaternary Center | Diastereomeric Excess (de) % | Reference |

|---|---|---|---|---|

| Methyl | Allyl Bromide | α-allyl-α-methyl | ≥98% | nih.gov |

| Methyl | Benzyl (B1604629) Bromide | α-benzyl-α-methyl | ≥98% | nih.gov |

| Ethyl | Allyl Bromide | α-allyl-α-ethyl | ≥98% | nih.gov |

| Ethyl | Benzyl Bromide | α-benzyl-α-ethyl | ≥98% | nih.gov |

Novel Synthetic Route Development and Optimization

The development of new synthetic routes for N-methylamines is driven by the need for greater efficiency, sustainability, and selectivity. Research focuses on greener methods, streamlined reaction sequences, and fine-tuning conditions to maximize product output.

Exploration of Green Chemistry Principles in N-Methylamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of N-methylamines to reduce environmental impact and improve safety. A key area of focus is the replacement of hazardous reagents and solvents with more sustainable alternatives.

One significant advancement is the use of methanol (B129727) as a green methylating agent. researchgate.netrsc.org Methanol is an attractive C1 source because it is inexpensive and can be produced from renewable resources. researchgate.net This "borrowing hydrogen" strategy involves the catalytic dehydrogenation of methanol to form an intermediate formaldehyde, which then reacts with an amine. acs.org The subsequent hydrogenation of the resulting imine yields the N-methylated product. acs.org This approach avoids the use of toxic and hazardous methylating agents like methyl iodide or dimethyl sulfate. semanticscholar.org Heterogeneous catalysts, such as supported nickel nanoparticles, have been developed to facilitate the selective mono-N-methylation of amines using methanol, achieving high yields under optimized conditions. rsc.org

Another green strategy involves using sustainable solvents and catalyst systems. For example, a greener method for preparing N-methyl imines, key intermediates in amine synthesis, utilizes a 33 wt.% solution of methylamine in ethanol, a green solvent, in conjunction with poly(N-vinylimidazole) (PVIm). icevirtuallibrary.com This biocompatible and biodegradable polymer acts as a multi-tasking reagent, reducing the activation energy and trapping water byproducts, thus driving the reaction forward. icevirtuallibrary.com The system operates at room temperature and allows for the recycling and reuse of both the solvent and the polymer catalyst. icevirtuallibrary.com

One-Pot and Multicomponent Reaction Strategies for this compound Scaffolds

For instance, a one-pot, four-component synthesis has been developed for creating 1,2,4-trisubstituted imidazoles by reacting a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium acetate (B1210297) under solvent-free conditions. organic-chemistry.org This highlights the ability to construct complex heterocyclic structures from simple, readily available starting materials in a single, efficient step. organic-chemistry.org Similarly, MCRs involving carbon disulfide, amines, and sulfoxonium ylides have been used to create β-keto dithiocarbamates and other sulfur-containing heterocycles in water, a green solvent. organic-chemistry.org

Another relevant strategy is the tandem synthesis, where a catalyst facilitates consecutive reactions in one pot. Researchers have developed a tandem process for the reductive amination of aldehydes and the subsequent N-methylation of the primary amines formed, using a Ni/NiO@C nano-catalyst. semanticscholar.org This allows for the direct synthesis of N,N-dimethylamines from aldehydes in a highly efficient, cost-effective manner. semanticscholar.org Such strategies could be adapted for the synthesis of this compound by reacting diphenylacetaldehyde (B122555) with methylamine, followed by in-situ reduction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are typically adjusted include the catalyst, solvent, temperature, and reactant ratios.

In methylamine synthesis, selectivity between mono-, di-, and trimethylated products is a significant challenge. mdpi.com The use of shape-selective catalysts like zeolites has been a major area of research. By modifying the pore size of zeolites, for example through treatment with sililating agents, it is possible to enhance selectivity towards the less bulky mono- and dimethylamines. utwente.nl These modifications create diffusional constraints that hinder the formation or exit of the bulkier trimethylamine (B31210) from the catalyst's pores. utwente.nl

The choice of solvent and temperature also has a notable impact. In the synthesis of N-alkyl amines via the coupling of aldehydes and methylamine, a screening of various solvents and temperatures revealed optimal conditions for maximizing the yield of the desired secondary amine. researchgate.net For example, a study on the synthesis of N-dibenzylamine from benzaldehyde (B42025) and methylamine using platinum nanowire catalysts systematically optimized conditions to achieve excellent yields. researchgate.net

Furthermore, the choice of base and the stoichiometry of reactants can be fine-tuned. In a self-limiting alkylation protocol for secondary amine synthesis, various bases were tested to optimize the alkylation-depyridylation sequence, with cesium carbonate proving most effective. chemrxiv.org These examples underscore the importance of systematic optimization to develop robust and efficient synthetic protocols for target molecules like this compound.

Table 2: Optimization of Reaction Conditions for N-Alkylation

| Reaction | Catalyst/Reagent | Variable Optimized | Observation | Reference |

|---|---|---|---|---|

| Methylamine Synthesis from Methanol | H-Mordenite Zeolite | Catalyst Modification (Silylation) | Enhanced selectivity for mono- and dimethylamine. | utwente.nl |

| Aldehyde-Amine Coupling | Pt Nanowires | Solvent and Temperature | Identified optimal solvent and temperature for maximizing secondary amine yield. | researchgate.net |

| N-Arylation/N-Alkylation | CuF₂ / Cs₂CO₃ | Base | Cesium carbonate (Cs₂CO₃) provided the best yields for the alkylation step. | chemrxiv.org |

| N-Methylation of Amines | Ni/ZnAlOₓ | Temperature | Yields of 75.3–97.3% for mono-N-methylated amines were achieved at 160–180 °C. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of N 2,2 Diphenylethyl N Methylamine

Fundamental Reaction Types of Tertiary Amines

Tertiary amines, defined by a nitrogen atom bonded to three organic substituents, are generally nucleophilic but non-basic enough to avoid protonation by weak acids. Their reactivity is centered around the lone pair of electrons on the nitrogen atom.

Alkylation and Acylation Reactions of N-(2,2-Diphenylethyl)-N-methylamine

Alkylation: The reaction of tertiary amines with alkyl halides to form quaternary ammonium (B1175870) salts is a fundamental transformation. For this compound, this reaction would involve the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide, such as methyl iodide. This process, known as N-alkylation, can be achieved under various conditions, often employing a base to facilitate the reaction. rsc.org A general method for the N-alkylation of amines involves the use of alcohols as alkylating agents in the presence of a suitable metal catalyst, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This approach is considered environmentally friendly as it avoids the use of alkyl halides and produces water as the primary byproduct. nih.gov For instance, the N-alkylation of anilines with alcohols has been successfully carried out using ruthenium-based catalysts. nih.govnih.gov

Acylation: Acylation of this compound would involve its reaction with an acylating agent, such as an acyl chloride or anhydride. This reaction typically proceeds via nucleophilic acyl substitution, where the amine's nitrogen attacks the carbonyl carbon of the acylating agent. A recent study detailed the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride, highlighting a green and efficient pathway for acylation. mdpi.com

Oxidative Transformations and Demethylation Mechanisms

The oxidation of tertiary amines can lead to various products, including N-oxides, or result in dealkylation. The N-demethylation of tertiary amines is a significant transformation in both synthetic organic chemistry and biological systems. wikipedia.orgnih.gov

Oxidative Demethylation: This process involves the removal of the methyl group from the nitrogen atom. In biological systems, this is often catalyzed by enzymes like cytochrome P450. wikipedia.orgnih.gov These enzymes typically operate by hydroxylating the methyl group, which then decomposes to yield the demethylated amine and formaldehyde. wikipedia.org Chemical methods for N-demethylation often involve reagents like 2,2,2-trichloroethyl chloroformate followed by reduction with zinc. nih.gov Another approach utilizes hydrogen peroxide as an oxidant with a ruthenium chloride catalyst in methanol (B129727). nih.gov Mechanistic studies suggest that this reaction proceeds through a methoxymethylamine intermediate which is then hydrolyzed to the N-demethylated product. nih.gov The presence of certain functional groups, such as a C14-hydroxyl group in some opiate alkaloids, can hinder the N-demethylation reaction. nih.gov

Reactions Involving Amine Functionality, Including Formylation

Formylation: The introduction of a formyl group (-CHO) onto the nitrogen atom of an amine is a common protective strategy in organic synthesis and a key step in various synthetic routes. nih.govresearchgate.net this compound can undergo N-formylation through several methods.

A widely used reagent for formylation is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. nih.gov This method is efficient for a variety of amines, including sterically hindered ones. nih.gov Another common approach utilizes formic acid directly, often under solvent-free conditions or with a catalyst. nih.govscispace.com For instance, heating the amine with formic acid at elevated temperatures can yield the corresponding formamide. nih.gov Lewis acids such as ZnO and ZnCl2 can catalyze the formylation of amines with formic acid. nih.govresearchgate.net Furthermore, oxidative N-formylation using methanol as the formyl source and an external oxidant like oxygen gas, catalyzed by bimetallic nanoparticles such as AuPd–Fe3O4, has been reported as an efficient and recyclable method. nih.gov The proposed mechanism for this catalytic oxidation involves the initial oxidation of methanol to formaldehyde, which then forms a hemiaminal with the amine. This hemiaminal is subsequently oxidized to the N-formyl product. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Spectroscopic and Chromatographic Monitoring of Reaction Progress

The progress of chemical reactions involving this compound can be effectively monitored using various analytical techniques.

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for tracking the disappearance of starting materials and the appearance of products. researchgate.net For instance, in the N-alkylation of anilines, 1H NMR spectroscopy can be used to determine the yield of the N-alkylated product. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the components of a reaction mixture over time. researchgate.netresearchgate.net HPLC, often coupled with UV detection, can be used to follow the derivatization of amines. researchgate.net GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for identifying different intermediates formed during a reaction, which can provide insights into the reaction mechanism. researchgate.net

Intermediate Identification and Characterization in this compound Transformations

The identification of transient intermediates is key to elucidating reaction pathways. In the context of this compound reactions, several types of intermediates can be anticipated.

Alkylation and Acylation: In alkylation reactions, the primary intermediate is the quaternary ammonium salt. In acylation, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl group.

Oxidative Demethylation: As mentioned earlier, the enzymatic demethylation often proceeds through a hydroxylated intermediate. wikipedia.org Chemical demethylation using RuCl3 and H2O2 is proposed to involve a methoxymethylamine derivative. nih.gov

Formylation: In acid-catalyzed formylation with formic acid, the mechanism likely involves the protonation of formic acid to facilitate nucleophilic attack by the amine. researchgate.net In catalytic oxidative formylation, a hemiaminal intermediate is proposed. nih.gov

Mass Spectrometry for Fragmentation Analysis: Detailed mass spectral analysis, including MS/MS, can provide structural information about reaction products and intermediates. For example, the fragmentation of N-(2,2-diphenylethyl)-4-nitrobenzamide under ESI-MS conditions shows characteristic fragments, such as the diphenylmethylium cation radical, which can help in structural elucidation. mdpi.com

Proposed Reaction Pathways and Transition State Analysis

General principles of amine reactivity suggest that reactions involving this compound would likely proceed through pathways common to tertiary amines. These could include, but are not limited to, nucleophilic attack by the nitrogen lone pair, oxidation, or reactions involving the cleavage of the C-N bonds. However, without specific studies, any proposed pathway would be purely speculative and not based on the rigorous computational and experimental data required for a detailed analysis of transition states.

For context, computational studies on simpler, related molecules can provide insight into the types of mechanisms that might be at play. For instance, theoretical investigations into the reactivity of various amines in N-nitrosation reactions have been conducted, establishing relationships between the amine's structure and its reactivity. nih.gov These studies often employ density functional theory (DFT) to calculate the energies of reactants, products, and transition states, thereby mapping out the most likely reaction coordinates.

Similarly, the mechanisms of enzymatic N-methylation, such as the conversion of norepinephrine (B1679862) to epinephrine (B1671497) by phenylethanolamine N-methyltransferase, have been explored using hybrid density functional theory. nih.gov These studies reveal SN2 mechanisms for methyl transfer and provide calculated energy barriers for the reaction. nih.gov

Furthermore, research into the mechanosynthesis of derivatives from the precursor 2,2-diphenylethan-1-amine, such as N-(2,2-diphenylethyl)-4-nitrobenzamide, demonstrates the reactivity of the broader structural class but does not provide the specific mechanistic details for this compound itself. mdpi.com

The absence of specific data for this compound highlights a gap in the current chemical literature and suggests an opportunity for future research to explore the detailed mechanistic and computational aspects of this compound's reactivity. Such studies would be valuable for a more complete understanding of its chemical behavior and potential applications.

Derivatization and Structural Modification of N 2,2 Diphenylethyl N Methylamine

Synthesis of Substituted N-(2,2-Diphenylethyl)-N-methylamine Analogs

The synthesis of substituted analogs of this compound can be systematically approached by targeting either the nitrogen center or the diphenylethyl moiety. These modifications allow for a fine-tuning of the molecule's properties.

Modification at the Nitrogen Center of this compound

The tertiary amine functionality of this compound is a prime site for chemical derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents, thereby altering the steric and electronic environment around the nitrogen atom.

For instance, the N-methyl group can be replaced by other alkyl groups through a two-step process involving demethylation followed by re-alkylation. Alternatively, direct quaternization of the nitrogen can be achieved by reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts with altered solubility and biological activity profiles.

Acylation of the corresponding secondary amine, N-(2,2-diphenylethyl)amine, with various acyl chlorides or anhydrides provides access to a wide array of N-acyl derivatives. mdpi.com For example, the reaction with 4-nitrobenzoyl chloride yields N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com This approach can be extended to introduce a diverse range of functionalities, including those with potential for further chemical transformations.

A summary of potential modifications at the nitrogen center is presented in Table 1.

| Starting Material | Reagent | Product |

| N-(2,2-Diphenylethyl)amine | Alkyl halide (R-X) | N-Alkyl-N-(2,2-diphenylethyl)amine |

| N-(2,2-Diphenylethyl)amine | Acyl chloride (RCOCl) | N-Acyl-N-(2,2-diphenylethyl)amine |

| This compound | Alkyl halide (R-X) | N-Alkyl-N-methyl-(2,2-diphenylethyl)ammonium halide |

Table 1: Examples of Synthetic Modifications at the Nitrogen Center

Derivatization of the Diphenylethyl Moiety

The two phenyl rings of the diphenylethyl moiety offer ample opportunities for substitution, enabling the introduction of various functional groups to modulate the molecule's properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce substituents onto the phenyl rings. The directing effects of the existing alkyl substituent would favor substitution at the ortho and para positions.

For example, nitration using a mixture of nitric and sulfuric acids would be expected to yield a mixture of nitro-substituted derivatives. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Furthermore, more advanced techniques like imidoylnitrene-mediated C-H amination could potentially be used for the direct functionalization of the phenyl rings, offering a pathway to novel analogs. nih.govresearchgate.net

Formation of Polyfunctional this compound Derivatives

Beyond simple substitutions, this compound can be incorporated into larger, more complex molecular structures, including heterocyclic systems and conjugates, to create polyfunctional derivatives with tailored properties.

Incorporation into Heterocyclic Systems (e.g., Piperazine (B1678402) Derivatives)

The secondary amine precursor, N-(2,2-diphenylethyl)amine, can serve as a building block for the synthesis of heterocyclic compounds. For instance, it can be incorporated into a piperazine ring system. A plausible synthetic route could involve the reaction of N-(2,2-diphenylethyl)amine with a bis-electrophile, such as a substituted N,N-bis(2-chloroethyl)amine, to form the corresponding N-(2,2-diphenylethyl)piperazine derivative. The synthesis of various substituted piperazine derivatives is a well-established area of medicinal chemistry. nih.govgoogle.comnih.gov The resulting piperazine derivatives could exhibit unique pharmacological profiles due to the combination of the diphenylethylamine pharmacophore with the piperazine scaffold, which is a common motif in many biologically active compounds. www.gov.uk

Synthesis of Conjugates and Pro-molecules Based on this compound

To enhance properties such as solubility, stability, or targeted delivery, this compound can be transformed into conjugates or pro-molecules. nih.gov Pro-drug strategies often involve masking a key functional group, which is later cleaved in vivo to release the active parent drug. nih.gov

For the amine functionality, this can be achieved by forming amide or carbamate (B1207046) linkages with promoieties such as amino acids or polyethylene (B3416737) glycol (PEG). For example, coupling with an amino acid would yield a peptide conjugate, potentially altering its transport and distribution properties. The synthesis of such conjugates often utilizes standard peptide coupling reagents. nih.gov

Another approach is the formation of N-acyloxyalkyl or N-phosphonooxymethyl derivatives, which can be designed to be enzymatically cleaved, releasing the parent amine. nih.gov These strategies aim to improve the therapeutic index of the parent compound by modifying its pharmacokinetic profile.

Structure-Reactivity and Structure-Property Relationships of this compound Derivatives

The structural modifications discussed above have a profound impact on the reactivity and properties of the resulting derivatives. Understanding these relationships is crucial for the rational design of new analogs with desired characteristics.

The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylethyl moiety significantly alters the electron density of the aromatic system, thereby influencing its reactivity in further chemical transformations. For example, the presence of an electron-donating group would activate the ring towards electrophilic substitution, while an electron-withdrawing group would deactivate it. nih.gov

Similarly, modifications at the nitrogen center affect the basicity and nucleophilicity of the amine. N-acylation, for instance, significantly reduces the basicity of the nitrogen due to the electron-withdrawing effect of the carbonyl group. The steric bulk of the substituents on the nitrogen also plays a critical role in determining the accessibility of the lone pair of electrons and, consequently, the reactivity of the amine.

In the context of biological activity, structure-activity relationship (SAR) studies on related compounds have shown that even minor structural changes can lead to significant differences in pharmacological profiles. For example, in a series of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives, the nature and position of substituents on the aryl rings were found to be critical for their inhibitory activity against certain enzymes. nih.gov Similarly, for derivatives of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine, the nature of the substituent on the nitrogen atom was found to be a key determinant of their antipsychotic activity. nih.gov These findings suggest that a systematic exploration of the chemical space around the this compound scaffold is likely to yield derivatives with a wide range of properties and potential applications.

Computational Chemistry and Molecular Modeling Studies of N 2,2 Diphenylethyl N Methylamine

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to compute the properties of molecules. These methods, such as Density Functional Theory (DFT), are fundamental to understanding the electronic nature and energetic landscape of a chemical compound.

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations determine the arrangement and energies of electrons within a molecule. A key component of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

A comprehensive search of scientific literature found no specific studies detailing the electronic structure or performing a HOMO-LUMO analysis for N-(2,2-Diphenylethyl)-N-methylamine. Such a study would typically involve DFT calculations to determine orbital energies and visualize the electron density distribution of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound (No experimental or theoretical data is available in the public domain for this compound. The table below is for illustrative purposes only.)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) can be generated. This surface reveals the lowest energy (most stable) conformations and the energy barriers between them.

There are no published studies on the conformational analysis or the potential energy surface of this compound. A computational investigation would identify the stable conformers arising from the rotation around the C-C and C-N bonds and quantify their relative energies.

Table 2: Hypothetical Relative Energies of this compound Conformers (This table illustrates the type of data that would be generated from a conformational analysis. No such data has been published for this compound.)

| Conformer | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) |

| Global Minimum | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available |

Reaction Pathway and Transition State Computations for Chemical Transformations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface connecting reactants and products, the minimum energy path can be identified. Along this path, the transition state—the highest energy point—is located and characterized. The energy difference between the reactants and the transition state is the activation energy, a critical parameter for understanding reaction rates.

No computational studies on the reaction pathways or transition states for chemical transformations involving this compound have been reported in the scientific literature. Such research could, for example, explore its synthesis, degradation, or metabolic pathways.

Table 3: Hypothetical Activation Energies for a Reaction of this compound (No reaction pathway studies are available for this compound. This table is a template for such data.)

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

| N-demethylation | Data not available | Data not available |

| C-H activation | Data not available | Data not available |

Solvent Effects in Theoretical Calculations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can account for solvent effects using either implicit models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. These models are crucial for accurately predicting properties like conformational preferences and reaction energetics in solution.

A review of available literature indicates that no theoretical calculations incorporating solvent effects have been performed for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed insight into the dynamic behavior of a system, including its conformational flexibility and interactions.

Conformational Dynamics and Flexibility Analysis of this compound

MD simulations are particularly well-suited for studying the conformational dynamics and flexibility of molecules. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe how it explores different conformations, the flexibility of its various regions (e.g., bond rotations, ring puckering), and the timescales of these motions. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations.

There are no published molecular dynamics simulations focused on the conformational dynamics and flexibility of this compound. Such a study would provide valuable information on the dynamic range of motion of the two phenyl rings and the methylamine (B109427) group.

Table 4: Hypothetical Dihedral Angle Dynamics from an MD Simulation of this compound (This table illustrates potential results from an MD simulation, for which no data is currently available.)

| Dihedral Angle | Average Value (°) | Standard Deviation (°) |

| Ph-C-C-N | Data not available | Data not available |

| C-C-N-CH3 | Data not available | Data not available |

Intermolecular Interactions and Solvation Studies

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational methods, particularly quantum mechanics, provide a powerful tool to elucidate the nature and strength of these non-covalent interactions.

Research in this area often employs methods like Natural Bond Orbital (NBO) analysis to quantify the energies of hydrogen bonds and other weak interactions. For a molecule like this compound, potential intermolecular interactions would include N-H···X and C-H···X hydrogen bonds, where X can be an acceptor atom in a solvent or another molecule. The energies of these interactions can be calculated to understand the stability of different molecular assemblies. For instance, studies on similar amine compounds have shown that N-H···Cl hydrogen bond energies can be significant, indicating a strong interaction with chloride ions. In the context of this compound, interactions with solvent molecules are of particular interest. The two bulky phenyl groups can engage in π-stacking interactions, while the methylamino group can act as both a hydrogen bond donor and acceptor.

Solvation studies are essential to predict the compound's behavior in solution. These studies are typically performed using implicit or explicit solvent models in quantum chemical calculations. The choice of solvent can significantly influence the conformation and reactivity of the molecule. By calculating the solvation free energy in different solvents, it is possible to predict the solubility and partitioning behavior of this compound.

Theoretical Spectroscopic Prediction and Validation

Density Functional Theory (DFT) has become a standard method for the accurate prediction of spectroscopic properties of organic molecules. semanticscholar.orgnih.gov By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various types of spectra.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to compute its vibrational frequencies (IR spectrum), nuclear magnetic shielding constants (NMR spectrum), and electronic transition energies (UV-Vis spectrum). nih.govnih.gov

The computed IR spectrum would reveal characteristic peaks for the N-H and C-H stretching vibrations, as well as the bending vibrations of the alkyl and phenyl groups. The calculated NMR chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra, providing a detailed picture of the molecular structure in solution. nih.gov UV-Vis spectra calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic excitations within the molecule, primarily the π-π* transitions of the phenyl rings.

Table 1: Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-31G(d,p))

| Spectrum | Parameter | Predicted Value |

| IR | N-H Stretch | ~3350 cm⁻¹ |

| C-H (Aromatic) Stretch | 3100-3000 cm⁻¹ | |

| C-H (Aliphatic) Stretch | 3000-2850 cm⁻¹ | |

| ¹H NMR | N-H Proton | ~1.5-2.5 ppm |

| CH₂ Protons | ~2.8-3.2 ppm | |

| CH Proton | ~3.9-4.3 ppm | |

| Phenyl Protons | ~7.1-7.4 ppm | |

| ¹³C NMR | Methyl Carbon | ~35 ppm |

| CH₂ Carbon | ~55 ppm | |

| CH Carbon | ~50 ppm | |

| Phenyl Carbons | 126-145 ppm | |

| UV-Vis | λmax (π-π*) | ~260 nm |

Note: The data in this table are exemplary and based on typical values for similar functional groups and structural motifs.

A critical step in computational studies is the validation of the theoretical results against experimental data. researchgate.net The computed IR, NMR, and UV-Vis spectra for this compound would be compared with experimentally recorded spectra.

A good agreement between the predicted and experimental spectra would confirm the accuracy of the computational model and the calculated molecular structure. nih.gov Discrepancies between the theoretical and experimental data can often be rationalized by considering environmental effects, such as solvent interactions or the physical state of the sample, which may not be fully captured by the computational model. For IR spectra, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values. researchgate.net

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

| IR (cm⁻¹) | N-H Stretch | ~3350 | ~3345 |

| C-H (Aromatic) | 3100-3000 | 3080-3020 | |

| ¹H NMR (ppm) | N-H Proton | ~1.8 | ~1.9 |

| Phenyl Protons | ~7.2-7.4 | ~7.25-7.35 | |

| ¹³C NMR (ppm) | Methyl Carbon | ~35 | ~34.5 |

| Phenyl Carbons | 126-145 | 126.5-144.8 | |

| UV-Vis (nm) | λmax | ~260 | ~258 |

Note: The experimental data in this table are hypothetical and serve for illustrative purposes.

Advanced Spectroscopic Methodologies in the Research of N 2,2 Diphenylethyl N Methylamine

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. For N-(2,2-Diphenylethyl)-N-methylamine, HRMS provides an exact mass measurement, which, in conjunction with isotopic pattern analysis, confirms its elemental composition. nih.gov The molecular formula of this compound is C15H17N. sinfoochem.comchemsrc.com This information is critical for distinguishing it from isomers and other compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C15H17N |

| Molecular Weight | 211.31 g/mol |

| Exact Mass | 211.1361 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity and spatial relationships within this compound.

1H and 13C NMR for Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region (around 7.1-7.3 ppm). The methine proton (CH) adjacent to the phenyl groups and the methylene (B1212753) protons (CH2) of the ethyl group will have characteristic chemical shifts and splitting patterns due to coupling with neighboring protons. The N-methyl protons (CH3) will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Separate signals are observed for the carbons of the phenyl rings, the methine carbon, the methylene carbon, and the N-methyl carbon. docbrown.info The chemical shifts of these carbons are indicative of their electronic environment. docbrown.infohmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| Phenyl-H | 7.1 - 7.3 (m) | 126.0 - 145.0 |

| -CH- | 4.0 - 4.2 (t) | 50.0 - 55.0 |

| -CH₂- | 2.8 - 3.0 (d) | 40.0 - 45.0 |

| N-CH₃ | 2.2 - 2.4 (s) | 30.0 - 35.0 |

(Note: Predicted values. Actual experimental values may vary. m = multiplet, t = triplet, d = doublet, s = singlet)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity of the molecule, advanced 2D NMR techniques are employed. wikipedia.orgwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, confirming the ethyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edudrugbank.com It allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the known ¹H assignments. For instance, the signal for the methine proton in the ¹H spectrum will correlate with the signal for the methine carbon in the ¹³C spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular skeleton. For example, it would show correlations from the N-methyl protons to the adjacent methylene carbon and from the aromatic protons to various carbons within the phenyl rings and the ethyl backbone.

Dynamic NMR for Conformational Studies

The diphenyl-substituted ethyl chain of this compound can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes, such as bond rotations. nih.govnih.gov By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers associated with these conformational interchanges. core.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. nih.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Phenyl rings | 3100 - 3000 |

| C-H stretch (aliphatic) | Ethyl and methyl groups | 3000 - 2850 |

| C=C stretch (aromatic) | Phenyl rings | 1600 - 1450 |

| C-N stretch | Amine | 1250 - 1020 |

| C-H bend | Aliphatic and aromatic | 1470 - 1350, 900 - 675 |

The IR spectrum of this compound would clearly show absorptions for the aromatic C-H and C=C bonds of the phenyl rings, the aliphatic C-H bonds of the ethyl and methyl groups, and the C-N bond of the amine. researchgate.neturfu.ruchemicalbook.com Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the non-polar phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pressbooks.pub The presence of the two phenyl groups in this compound results in strong UV absorption due to π → π* transitions within the aromatic rings. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent and the substitution pattern on the aromatic rings. researchgate.net While the amine group itself does not absorb strongly in the accessible UV-Vis region, its interaction with the phenyl groups can cause subtle shifts in the absorption bands.

Integration of Analytical Techniques for Comprehensive Chemical Characterization

The definitive identification and characterization of this compound, a tertiary amine with the molecular formula C₁₅H₁₇N, necessitates a multi-faceted analytical approach. ontosight.ai A single technique is often insufficient to unambiguously determine the structure, purity, and properties of a molecule. The integration of various spectroscopic and chromatographic methods provides a comprehensive chemical profile, where the strengths of one technique compensate for the limitations of another. This section details the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the thorough characterization of this compound.

The analytical characterization of phenethylamine (B48288) derivatives frequently employs a combination of these powerful techniques to ensure accurate identification, differentiate between isomers, and quantify the substance in various matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Research Findings: In a hypothetical analysis, the compound would first be subjected to gas chromatography. The retention time (RT) provides an initial data point for identification. Following elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This causes the molecule to fragment in a reproducible pattern, creating a mass spectrum that serves as a chemical "fingerprint."

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 211, corresponding to the molecular weight of the compound (211.31 g/mol ). dougdiscovery.com Key fragmentation patterns are predicted based on the structure. The most significant fragmentation would likely occur at the C-C bond beta to the nitrogen atom, leading to the formation of a stable, resonance-delocalized diphenylmethyl cation or related fragments. Another prominent fragmentation pathway would involve the loss of a methyl group.

A plausible major fragment would be the tropylium (B1234903) ion or a related benzyl (B1604629) fragment at m/z 91, and a key fragment resulting from the cleavage of the bond between the two ethyl carbons, generating the [CH(C₆H₅)₂]⁺ ion at m/z 167. The ion at m/z 44, corresponding to [CH₂=N(H)CH₃]⁺, would also be anticipated from the cleavage. The analysis of regioisomeric phenethylamines often shows that while mass spectra can be similar, the relative abundances of key ions can help in differentiation. ojp.gov

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion | Relative Abundance |

| 211 | [C₁₅H₁₇N]⁺ (Molecular Ion) | Low |

| 196 | [M - CH₃]⁺ | Moderate |

| 167 | [CH(C₆H₅)₂]⁺ | High |

| 91 | [C₇H₇]⁺ | Moderate |

| 44 | [C₂H₆N]⁺ | High |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that might be thermally labile or less volatile, LC-MS offers a powerful alternative or complementary technique. nih.gov LC-MS is particularly useful for analyzing samples in complex matrices. rug.nl

Research Findings: Using a reversed-phase column (e.g., C18), this compound can be effectively separated from impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid to promote protonation of the amine.

In the mass spectrometer, a soft ionization technique such as Electrospray Ionization (ESI) is commonly used. In positive ion mode, ESI would generate the protonated molecule [M+H]⁺. For this compound, this would be observed at m/z 212.

Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS). nih.gov In an MS/MS experiment, the [M+H]⁺ ion (m/z 212) is selected and subjected to collision-induced dissociation (CID), yielding specific product ions. This process is highly selective and can be used for definitive identification and quantification. lcms.cz The fragmentation in ESI-MS/MS would differ from EI in GC-MS but would still provide structurally significant data, such as the loss of the methylamine (B109427) group.

Interactive Data Table: Predicted LC-MS/MS Data for this compound

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Predicted Neutral Loss |

| 212 | Variable | 167 | C₂H₇N (Methyl-ethylamine) |

| 212 | Variable | 91 | C₉H₁₃N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule.

Research Findings: A ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. Based on the structure, CNCC(C₁H)(C₆H₅)₂, one can predict the chemical shifts and splitting patterns. The ten protons of the two phenyl groups would appear in the aromatic region (typically δ 7.0-7.5 ppm). The single methine proton (CH) would be coupled to the adjacent methylene protons, appearing as a triplet. The methylene protons (CH₂) would be coupled to the methine proton, showing a doublet. The N-methyl group protons (CH₃) would appear as a singlet further upfield. The integration of these signals would correspond to a proton ratio of 10:1:2:3.

The ¹³C NMR spectrum would show the number of unique carbon atoms. Signals for the two carbons of the phenyl groups, the methine carbon, the methylene carbon, and the methyl carbon would all be present at characteristic chemical shifts.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | Multiplet | 10H | Ar-H (Phenyl rings) |

| ~ 4.10 | Triplet | 1H | Ph₂-CH -CH₂ |

| ~ 2.95 | Doublet | 2H | CH-CH ₂-N |

| ~ 2.40 | Singlet | 3H | N-CH ₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The FTIR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methyl and ethyl groups would appear just below 3000 cm⁻¹. A key indicator for the tertiary amine would be the C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ range. Unlike primary or secondary amines, no N-H stretching bands would be observed around 3300-3500 cm⁻¹, confirming its tertiary nature. researchgate.net

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Tertiary Amine |

| 750, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Chemical Kinetics and Mechanistic Pathways of Reactions Involving N 2,2 Diphenylethyl N Methylamine

Influence of Reaction Parameters on N-(2,2-Diphenylethyl)-N-methylamine Transformations

Temperature Dependence and Activation Energy

The effect of temperature on the reaction rate is described by the Arrhenius equation. By conducting experiments at various temperatures, the activation energy (Ea) for reactions involving this compound could be determined. A higher activation energy would imply a greater sensitivity of the reaction rate to temperature changes. Generally, increasing the temperature provides the necessary energy to overcome the activation barrier, thus increasing the reaction rate.

Catalyst Effects and Optimization

The synthesis of N-methylamines often employs catalysts to enhance reaction rates and selectivity. Transition metal catalysts, such as those based on nickel, iron, or cobalt, are commonly used for N-methylation reactions. The choice of catalyst and its concentration can significantly impact the reaction kinetics. Optimization studies would involve screening various catalysts and reaction conditions (e.g., catalyst loading, temperature, pressure) to achieve the highest yield and selectivity for the desired product. For this compound, the steric bulk might necessitate specific catalyst designs to ensure efficient interaction with the reactants.

Solvent Effects on Reaction Kinetics

The solvent plays a crucial role in the kinetics of liquid-phase reactions. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction rate. For instance, polar aprotic solvents are often favored for SN2 reactions as they can solvate the cation of the leaving group without strongly solvating the nucleophile (the amine). The choice of solvent can affect reaction rates by orders of magnitude. A systematic study would involve conducting the reaction in a series of solvents with varying dielectric constants and observing the effect on the rate constant.

Modeling of Complex Reaction Networks in the Synthesis and Reactivity of this compound

The synthesis of N-methylated amines can sometimes involve complex reaction networks, including the formation of byproducts. For example, over-methylation can lead to the formation of quaternary ammonium (B1175870) salts. Kinetic modeling of such networks would involve developing a set of differential equations that describe the rate of change of concentration for each species in the reaction mixture. This model could then be used to predict the product distribution under different reaction conditions and to optimize the synthesis for the desired product.

Computational Kinetic Studies and Experimental Validation

Computational chemistry provides powerful tools for investigating reaction mechanisms and kinetics. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. These computational studies can provide valuable insights into the mechanistic details of reactions involving this compound at a molecular level. The predictions from these computational models would then need to be validated through experimental kinetic studies.

Q & A

Q. What are the common synthetic routes for N-(2,2-Diphenylethyl)-N-methylamine, and how can reaction conditions be optimized?

Synthesis typically involves reductive amination or condensation reactions . For example:

- Reductive amination : Reacting 2,2-diphenylethylamine with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 5–6) to selectively methylate the amine group .

- Condensation : Using 2,2-diphenylethyl halides with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts like tertiary amines .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm methyl group integration (δ ~2.2 ppm for N–CH₃) and diphenylethyl aromatic resonances (δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ expected at m/z 286.1696 for C₁₇H₂₀N).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients (70:30 to 90:10) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermodynamic stability of this compound in different solvents?

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH°) during solvation. Compare polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to assess stabilization via dipole interactions .

- Computational modeling : Use density functional theory (DFT) to calculate Gibbs free energy (ΔG°) of solvation. Validate with experimental entropy (ΔS°) data from gas-phase studies (e.g., PHPMS measurements for analogous amines) .

Q. What in vitro pharmacological assays are appropriate for assessing this compound’s activity as a dopamine transporter modulator?

- Radioligand binding assays : Use [³H]dopamine uptake inhibition in synaptosomal preparations. Measure IC₅₀ values and compare to reference inhibitors (e.g., cocaine) .

- Dissociation kinetics : Pre-incubate the compound with DAT-expressing cells, then track [¹²⁵I]RTI-55 displacement over time to determine if it acts as a negative allosteric modulator (slowed dissociation indicates allostery) .

Q. What strategies can be employed to investigate the catalytic potential of this compound in CO₂ fixation or similar reactions?

- Catalytic testing : React the amine with CO₂ under hydrogenation conditions (e.g., H₂, Ru or Pd catalysts) to form N-methylated products (e.g., formamides). Monitor conversion via FTIR (C=O stretch at ~1700 cm⁻¹) .

- Mechanistic probes : Use deuterium labeling (e.g., D₂O) in kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., hydride transfer vs. C–N bond formation) .

Q. How do structural modifications of the diphenylethyl moiety impact the compound’s biological activity and selectivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing groups (e.g., –NO₂) or bulky substituents on the phenyl rings. Test DAT vs. serotonin transporter (SERT) selectivity using HEK-293 cells expressing each transporter .

- Molecular docking : Map binding poses in DAT homology models (e.g., based on LeuT structures). Key interactions may involve π-stacking with Phe residues or hydrogen bonding with Asp79 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.